3,2'-Dimethoxybenzophenone
Description
Contextualization within Substituted Benzophenone (B1666685) Derivatives Research
3,2'-Dimethoxybenzophenone is a member of the substituted benzophenone family, a class of aromatic ketones that feature a central carbonyl group bonded to two phenyl rings. The versatility of the benzophenone scaffold allows for a wide array of derivatives through substitution on the phenyl rings, leading to a broad spectrum of chemical properties and applications. These derivatives are of significant interest in various scientific fields, including medicinal chemistry, polymer science, and photochemistry. nih.govmdpi.com The position and nature of the substituents, such as the methoxy (B1213986) groups in this compound, profoundly influence the molecule's electronic properties, conformation, and reactivity.
Substituted benzophenones are broadly categorized based on their substitution patterns, which in turn dictate their primary applications. For instance, hydroxybenzophenones are well-known for their UV-absorbing properties, which are leveraged in sunscreens and as photostabilizers in plastics. researchgate.net The presence of methoxy groups, as in this compound, also modulates the electronic and steric characteristics of the molecule, influencing its behavior in chemical reactions and its potential biological activities. Research into substituted benzophenones often involves structure-activity relationship (SAR) studies to understand how different substituents affect their function, for example, as anticancer agents or as inhibitors of specific enzymes. nih.gov The investigation of this compound contributes to this broader understanding by providing data on a specific, asymmetrically substituted derivative.
The conformation of substituted benzophenones, particularly the twist angle between the two aryl rings, is a critical parameter that affects their photochemical and photophysical properties. researchgate.netnih.gov This angle is influenced by the steric and electronic effects of the substituents. For example, a study on various substituted benzophenones highlighted how different functional groups alter this dihedral angle, which can range significantly. researchgate.netnih.gov While specific data for the 3,2'-dimethoxy isomer is not as prevalent in literature as for other isomers like the 2,2'- or 4,4'-disubstituted counterparts, its study is essential for a comprehensive understanding of how substituent placement impacts molecular geometry and, consequently, function within the benzophenone class.
Evolution of Academic Research Paradigms for Methoxylated Benzophenones
Academic research on methoxylated benzophenones has evolved from foundational synthetic chemistry to more specialized applications in materials science and chemical biology. Initially, the focus was on the synthesis and basic characterization of these compounds. chemicalbook.comgoogle.com Early synthetic methods often involved classical reactions like the Friedel-Crafts acylation. acs.org Over time, more sophisticated and efficient synthetic strategies have been developed, including Grignard reactions followed by oxidation, to afford specific isomers of methoxylated benzophenones. oregonstate.edu
The paradigm then shifted towards exploring the unique photochemical properties of these molecules. Benzophenones, in general, are known for their ability to act as photosensitizers and photoinitiators. ontosight.airesearchgate.net Upon UV irradiation, they can be excited to a triplet state, enabling them to participate in reactions such as hydrogen abstraction. mdpi.comresearchgate.net Research on methoxylated derivatives, such as 4,4'-dimethoxybenzophenone (B177193), has demonstrated their utility in mediating photodecarboxylation reactions, showcasing their potential in "green chemistry" applications where light is used as a clean reagent. beilstein-journals.orgresearchgate.net This has led to their use in microflow reactors, a modern technology that enhances the efficiency and selectivity of photochemical transformations. beilstein-journals.orgresearchgate.net
More recently, the research landscape has expanded to include the biological and medicinal applications of methoxylated benzophenones. The benzophenone scaffold is present in numerous natural products with diverse biological activities. nih.gov This has inspired the synthesis and evaluation of various methoxy-substituted benzophenones for their potential as therapeutic agents. For example, certain derivatives have been investigated for their anticancer properties, with studies focusing on how the position of the methoxy group influences cytotoxicity against various cancer cell lines. nih.gov This evolution reflects a broader trend in chemical research, moving from the synthesis of novel compounds to their application in solving complex problems in materials science and medicine.
Current Research Landscape and Scholarly Significance
The current research landscape for this compound and related methoxylated benzophenones is characterized by a multidisciplinary approach, integrating organic synthesis, photochemistry, materials science, and medicinal chemistry. A significant area of contemporary research is their application as photoinitiators in polymerization and as building blocks for complex organic molecules. ontosight.aiontosight.ai The ability of the benzophenone core to absorb UV radiation and initiate chemical reactions remains a key driver of research, particularly in the development of new polymers and coatings. ontosight.aiontosight.ai
In medicinal chemistry, the benzophenone scaffold is recognized for its "ubiquitous" presence in pharmacologically active compounds. nih.gov Current research is actively exploring new derivatives, including those with methoxy groups, for a range of therapeutic targets. For instance, novel benzophenones are being designed and synthesized as potential HIV non-nucleoside reverse transcriptase inhibitors and as anticancer agents. nih.govacs.org The scholarly significance lies in identifying new lead compounds and understanding the structure-activity relationships that govern their biological effects.
Furthermore, there is a growing interest in the electrochemical properties of substituted benzophenones. uit.no Cyclic voltammetry studies are being used to investigate how substituents, such as methoxy groups, influence the reduction potentials of the benzophenone core. uit.no This research is crucial for applications in areas like organic electronics and for understanding the mechanisms of redox-mediated reactions. The study of specific isomers like this compound, while less common than its symmetric counterparts, is vital for building a complete and predictive model of how substituent patterns dictate the physicochemical and biological properties of the entire benzophenone class.
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJOBHLDPVQLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493204 | |
| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21554-74-5 | |
| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3,2 Dimethoxybenzophenone
Regioselective Synthesis Approaches
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical consideration in the synthesis of asymmetrically substituted compounds like 3,2'-Dimethoxybenzophenone. wikipedia.org The strategic placement of the two methoxy (B1213986) groups on different phenyl rings necessitates careful selection of synthetic routes to avoid the formation of undesired isomers.
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comnih.gov In the context of this compound, this would typically involve the acylation of an appropriately substituted anisole (B1667542) derivative.
A plausible route involves the reaction of 1,2-dimethoxybenzene (B1683551) (veratrole) with 2-methoxybenzoyl chloride. The methoxy groups on veratrole are ortho-, para-directing, which would lead to a mixture of products. However, the synthesis of related dimethoxybenzophenones has been achieved with high selectivity using this method under specific conditions. researchgate.netresearchgate.net For instance, the benzoylation of veratrole to produce 3,4-dimethoxybenzophenone (B177204) is a well-documented process. researchgate.net
The choice of Lewis acid catalyst is crucial for the success of Friedel-Crafts acylation. tamu.edu Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). byjus.comtamu.edu The catalyst forms a complex with the acyl halide, generating a highly electrophilic acylium ion that then attacks the aromatic ring. byjus.com The reaction conditions, such as solvent and temperature, also play a significant role in determining the yield and regioselectivity of the product. journals.co.za
Table 1: Key Parameters in Friedel-Crafts Acylation
| Parameter | Description | Impact on Synthesis |
| Lewis Acid Catalyst | Electron pair acceptor that activates the acylating agent. | Affects reaction rate and can influence regioselectivity. Common examples include AlCl₃ and FeCl₃. byjus.comtamu.edu |
| Acylating Agent | Provides the acyl group. Typically an acyl halide or anhydride. | The structure of the acylating agent determines one of the aromatic rings of the final benzophenone (B1666685). |
| Aromatic Substrate | The aromatic ring that undergoes electrophilic attack. | The directing effects of substituents on the ring are critical for regioselectivity. |
| Solvent | The medium in which the reaction is conducted. | Can influence catalyst activity and solubility of reactants. |
| Temperature | The thermal conditions of the reaction. | Can affect reaction rate and the formation of side products. |
Directed Ortho-Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgacs.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. organic-chemistry.org The resulting aryllithium or other organometallic species can then react with an electrophile to introduce a substituent with high regiocontrol. organic-chemistry.orgacs.org
For the synthesis of this compound, a DoM approach could involve the ortho-lithiation of an anisole derivative bearing a suitable DMG, followed by reaction with a 2-methoxybenzoyl derivative. The O-carbamate group is recognized as one of the most powerful DMGs. nih.gov The methoxy group itself can also act as a moderate directing group. organic-chemistry.org
Following the formation of the organometallic intermediate, a cross-coupling reaction can be employed. The Fukuyama cross-coupling, for instance, involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium, to form a ketone. rsc.org This method has been successfully used for the synthesis of unsymmetrical diaryl ketones. rsc.org
Multi-Step Linear and Convergent Synthesis Design
The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy. uniurb.it
For this compound, a convergent approach could involve the synthesis of a 3-methoxyphenyl (B12655295) organometallic reagent and a 2-methoxybenzoyl derivative, which are then coupled together. For example, a Grignard reagent prepared from 3-bromoanisole (B1666278) could be reacted with 2-methoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. The synthesis of related dimethoxybenzophenones has been achieved using Grignard reactions. oregonstate.edu
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both Lewis acid and transition metal catalysis are instrumental in the synthesis of diaryl ketones.
Lewis Acid Catalysis in Key Intermediate Formation
As previously mentioned in the context of Friedel-Crafts acylation, Lewis acids are essential for activating the acylating agent. researchgate.netcapes.gov.br The strength and type of Lewis acid can significantly influence the outcome of the reaction. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. researchgate.net
Modern research has focused on developing more environmentally friendly and recyclable solid acid catalysts. researchgate.netchemijournal.com These include zeolites, heteropoly acids, and metal oxides, which can offer high activity and selectivity in Friedel-Crafts reactions. researchgate.netresearchgate.net For example, binary metal oxides like TiO₂-SnOₓ have shown high efficiency in the acylation of veratrole. researchgate.net
Transition Metal-Catalyzed Transformations
Transition metal catalysis has revolutionized the synthesis of diaryl ketones, providing milder and more functional group tolerant alternatives to classical methods. ccspublishing.org.cn Palladium, nickel, and copper-based catalytic systems are widely used for this purpose. ccspublishing.org.cnnih.govorcid.org
One prominent method is the palladium-catalyzed carbonylative coupling, where two aryl partners are coupled with carbon monoxide to form a ketone. rsc.org Another approach involves the direct C-H activation of an arene and its subsequent coupling with an aryl halide or another C-H bond.
Recent advancements include the development of dual catalytic systems, such as the combination of a benzophenone photosensitizer with a nickel catalyst for the direct benzylic C-H acylation. rsc.org Furthermore, methods for the direct oxidation of diarylmethanes to diaryl ketones using environmentally friendly oxidants like molecular oxygen have been developed, offering a metal-free alternative. mdpi.com
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for benzophenone derivatives, including this compound, is increasingly influenced by the principles of green chemistry. Traditional methods like the Friedel-Crafts acylation often rely on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and halogenated solvents, which generate significant waste. organic-chemistry.orgrsc.org Modern approaches seek to mitigate this environmental impact through several key strategies.
Research into greener Friedel-Crafts acylations focuses on replacing homogeneous catalysts with reusable, solid-supported alternatives. chemistryjournals.net Catalysts like zinc oxide (ZnO) and solid superacids have been shown to facilitate the reaction, often under solvent-free conditions, which simplifies product isolation and reduces waste streams. organic-chemistry.org Another approach involves the use of metal triflates, such as copper(II) triflate (Cu(OTf)₂) or hafnium(IV) triflate (Hf(OTf)₄), which can be used in catalytic amounts and are often more tolerant of various functional groups. chemistryjournals.net Some methodologies eliminate metal and halogenated components entirely, using reagents like methanesulfonic anhydride, which produces minimal and less hazardous waste. researchgate.netacs.org
A patent for a related dimethoxybenzophenone (B8647296) compound highlights a process that is "closer to the requirement of green chemistry" by using smaller quantities of catalyst and generating less environmental pollution. google.comgoogle.com These methods often involve optimizing reaction temperatures and using more benign solvents like toluene (B28343) or xylene instead of chlorinated hydrocarbons. google.comgoogle.com The application of microwave irradiation has also been explored to accelerate reaction times and improve energy efficiency in Friedel-Crafts reactions. sigmaaldrich.com
The table below summarizes various green chemistry approaches applicable to the synthesis of benzophenones.
| Green Chemistry Principle | Traditional Method Component | Greener Alternative/Strategy | Key Advantages | Reference |
|---|---|---|---|---|
| Catalysis | Stoichiometric AlCl₃ | Catalytic amounts of metal triflates (e.g., Hf(OTf)₄); Reusable solid catalysts (e.g., Zinc Oxide, solid superacids) | Reduces catalyst waste, allows for catalyst recycling, lowers environmental impact. | organic-chemistry.orgchemistryjournals.net |
| Safer Solvents | Halogenated solvents (e.g., Dichloroethane) | Toluene, xylene, or solvent-free conditions. | Reduces use of toxic and persistent organic pollutants. | organic-chemistry.orggoogle.comgoogle.com |
| Waste Prevention | Large volumes of acidic and organic waste | Use of methanesulfonic anhydride; solvent-free reactions. | Minimizes waste generation, leading to simpler work-up procedures. | researchgate.netacs.orgnih.gov |
| Energy Efficiency | Prolonged heating | Microwave-assisted synthesis. | Reduces reaction times and energy consumption. | sigmaaldrich.com |
Advanced Purification and Isolation Techniques for Research-Grade Purity
Achieving research-grade purity for this compound, particularly separating it from constitutional isomers (like 3,3'-, 3,4'-, or 2,4'-dimethoxybenzophenone) that can form as byproducts during synthesis, requires advanced purification techniques beyond simple recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating high-purity compounds from complex mixtures. shimadzu.detaawon.com By selecting an appropriate stationary phase (such as a C18 reversed-phase column) and optimizing the mobile phase composition, it is possible to achieve baseline separation of closely related isomers. sielc.comacs.org This technique is scalable and can be used to purify milligram to gram quantities of the target compound, making it suitable for obtaining materials for research applications. sielc.comvscht.cz
Supercritical Fluid Chromatography (SFC) has emerged as a superior and greener alternative to preparative HPLC for the purification of complex organic molecules, including ketones. researchgate.netchromatographyonline.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced consumption of organic solvents. nih.gov This method is particularly effective for chiral separations and can be applied to the purification of isomeric mixtures, offering high resolution and efficiency. nih.govresearchgate.net The use of CO₂ also simplifies fraction collection, as it evaporates upon depressurization, leaving the purified compound in the organic co-solvent. taawon.comresearchgate.net
For specific impurities, targeted crystallization methods can be employed. A patented process for purifying benzophenone involves controlled temperature crystallization and the addition of an anti-solvent (water) to selectively precipitate the desired product, leaving impurities in the solution. google.com Another specialized technique involves the selective crystallization of salts to separate isomeric compounds, which could be adapted for dimethoxybenzophenone isomers. epo.org
The following table compares advanced purification techniques for obtaining research-grade this compound.
| Technique | Principle | Primary Application for this compound | Advantages | Reference |
|---|---|---|---|---|
| Preparative HPLC | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase. | Isolation of the target isomer from byproduct isomers and other impurities. | High resolution, well-established, scalable from mg to g scale. | shimadzu.deacs.org |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase (CO₂) and a solid stationary phase. | High-resolution separation of isomers with reduced environmental impact. | Faster than HPLC, "green" (uses CO₂), lower solvent consumption, improved isomer separation. | researchgate.netchromatographyonline.comnih.gov |
| Controlled Crystallization | Precise control of temperature and solvent/anti-solvent composition to induce selective precipitation. | Removal of specific, known impurities and bulk purification. | Cost-effective for large scales, can yield highly pure crystalline material. | google.com |
| Selective Salt Crystallization | Formation of salts with differing solubilities to separate isomers. | Separation of functionalized isomers that can form salts. | Highly specific for certain isomeric mixtures. | epo.org |
Mechanistic Investigations of Chemical Transformations Involving 3,2 Dimethoxybenzophenone
Fundamental Reaction Pathways
The reactivity of 3,2'-dimethoxybenzophenone is governed by its constituent functional groups: two methoxy-substituted aromatic rings and a central carbonyl group. These features dictate its behavior in electrophilic, nucleophilic, and radical-based reactions.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) in this compound involves the attack of an electrophile on one of the two aromatic rings. The positions of the methoxy (B1213986) groups and the benzoyl moiety significantly influence the rate and regioselectivity of these reactions. wikipedia.org
The general mechanism for EAS proceeds in two principal steps:
Attack by the π-system: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org
Re-aromatization: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. masterorganicchemistry.com
The directing effects of the substituents on the two rings of this compound are different:
Ring A (substituted with a 3-methoxy group): The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. lkouniv.ac.in The benzoyl group, being part of the core structure, acts as a deactivating meta-director. Therefore, electrophilic attack will be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the carbonyl linkage. The combined effect suggests that positions 2, 4, and 6 are the most likely sites for substitution.
Ring B (substituted with a 2'-methoxy group): Similarly, the 2'-methoxy group is an activating ortho, para-director. This would direct incoming electrophiles to the 3' and 5' positions (ortho) and the 4' position (para). The rest of the molecule attached to this ring also influences the substitution pattern.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Ring | Activating/Deactivating Group | Directing Effect | Predicted Major Substitution Sites |
|---|---|---|---|
| Ring A | 3-Methoxy | Activating | ortho, para (positions 2, 4, 6) |
| Ring A | Benzoyl (relative to the ring) | Deactivating | meta |
| Ring B | 2'-Methoxy | Activating | ortho, para (positions 3', 5', 4') |
Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution. Actual product distribution would require experimental verification.
Nucleophilic Addition and Substitution Reaction Mechanisms
The electrophilic carbonyl carbon of the ketone is the primary site for nucleophilic attack in this compound. These reactions typically proceed via a nucleophilic addition mechanism, which can be followed by a substitution or elimination step depending on the nature of the nucleophile and reaction conditions.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate can then be protonated during workup to yield an alcohol.
Common nucleophilic addition reactions include:
Reduction with hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, ultimately forming 3,2'-dimethoxybenzhydrol upon acidic or aqueous workup.
Grignard and organolithium reactions: Carbon nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium reagents (R-Li), add to the carbonyl group to form a new carbon-carbon bond, yielding a tertiary alcohol after protonation.
In cases where a leaving group is present on the nucleophile or the substrate, a nucleophilic acyl substitution might occur, though this is less common for benzophenones which lack an inherent leaving group on the carbonyl carbon.
Radical Reaction Pathways and Intermediates
Benzophenone (B1666685) and its derivatives are well-known for their ability to initiate radical reactions upon photochemical excitation. mdpi.com The process typically begins with the absorption of UV light, promoting the benzophenone to an excited triplet state which behaves like a diradical.
A key radical reaction involving benzophenones is hydrogen abstraction. The excited triplet state of this compound can abstract a hydrogen atom from a suitable donor molecule (R-H), such as a solvent like isopropanol, to form a ketyl radical and a new radical derived from the donor.
The formation of the ketyl radical is a critical step that can lead to various subsequent reactions, including:
Dimerization: Two ketyl radicals can couple to form a pinacol (B44631).
Further reactions of the donor radical: The radical generated from the hydrogen donor can initiate other processes, such as polymerization. hku.hk
Studies on related compounds like 3',5'-dimethoxybenzoin have shown that the presence of methoxy groups can influence the stability of the radical intermediates and affect the quantum yield of photochemical cleavage reactions. hku.hkresearchgate.net
Photochemical Reaction Mechanisms
The photochemistry of this compound is expected to be rich, involving the population of excited electronic states that can undergo various deactivation pathways, including energy and electron transfer.
Excited State Dynamics and Energy Transfer Processes
Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, benzophenones are known to undergo very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). frontiersin.org
The key steps in the excited-state dynamics are:
Excitation: 3,2'-DMB(S₀) + hν → 3,2'-DMB(S₁)
Intersystem Crossing (ISC): 3,2'-DMB(S₁) → 3,2'-DMB(T₁)
The triplet state is relatively long-lived, which allows it to participate in intermolecular processes. One such process is triplet-triplet energy transfer, where the excited this compound transfers its energy to another molecule (the acceptor, A) with a lower triplet energy, resulting in the ground state of the benzophenone and the excited triplet state of the acceptor.
3,2'-DMB(T₁) + A(S₀) → 3,2'-DMB(S₀) + A(T₁)
This property makes benzophenone derivatives useful as photosensitizers in various chemical and biological applications.
Photoinduced Electron Transfer Processes
The excited state of this compound can also engage in photoinduced electron transfer (PET) reactions, acting either as an electron acceptor or a donor depending on the properties of the other reactant. chemrxiv.orgrsc.org
As an electron acceptor: The excited triplet state of the benzophenone can accept an electron from a suitable electron donor (D), resulting in the formation of a ketyl radical anion and a donor radical cation. 3,2'-DMB(T₁) + D → [3,2'-DMB]⁻• + [D]⁺•
As an electron donor: While less common for benzophenones, the presence of electron-donating methoxy groups could potentially allow the excited state to donate an electron to a strong electron acceptor (A). 3,2'-DMB(T₁) + A → [3,2'-DMB]⁺• + [A]⁻•
Studies on 4,4'-dimethoxybenzophenone (B177193) have detailed dual electron transfer pathways from its excited ketyl radical, highlighting the complex redox chemistry that can occur following initial photoexcitation. researchgate.netnih.gov The efficiency and direction of PET are governed by the redox potentials of the donor and acceptor pair and the energy of the excited state.
Intramolecular Photorearrangements and Cyclization Mechanisms
The photochemical behavior of benzophenones is a well-documented area of organic chemistry, characterized by the reactivity of the excited triplet state of the carbonyl group. For this compound, intramolecular photorearrangements and cyclizations are plausible transformation pathways upon absorption of light. The presence of a methoxy group at the 2'-position is particularly significant as it can participate in intramolecular hydrogen abstraction, a key step in many photochemical reactions of ortho-substituted benzophenones.
Upon photoexcitation, this compound is expected to undergo efficient intersystem crossing from the initially formed singlet excited state (S1) to the more stable triplet excited state (T1). The n-π* character of the lowest triplet state of benzophenone-like molecules renders the carbonyl oxygen electron-deficient and radical-like, making it capable of abstracting a hydrogen atom from a suitable donor. In the case of this compound, the most likely intramolecular hydrogen donor is one of the methyl hydrogens of the 2'-methoxy group.
This intramolecular hydrogen abstraction would lead to the formation of a biradical intermediate. The subsequent fate of this biradical can involve several pathways. One possibility is cyclization through the coupling of the two radical centers, which would result in the formation of a five-membered ring, yielding a substituted dihydrofuranol derivative. Subsequent dehydration of this intermediate could lead to the formation of a substituted furan.
Alternatively, and perhaps more prominently, is the prospect of photocyclization to form a xanthone (B1684191) derivative. The synthesis of xanthones from 2-hydroxy-2'-methoxybenzophenones via base-catalyzed cyclization is a known transformation. ethz.ch While this compound does not possess a hydroxyl group, a photochemical pathway could potentially lead to a similar cyclized product. This would likely involve an initial intramolecular hydrogen abstraction from the 2'-methoxy group, followed by a series of steps including radical cyclization onto the phenyl ring and subsequent rearrangement and elimination of a methyl radical to afford the xanthone skeleton. Specifically, the irradiation of 2-methoxybenzophenones can lead to the formation of xanthydrols, which can then be oxidized to the corresponding xanthones. The proposed mechanism involves the formation of a diradical intermediate through intramolecular hydrogen abstraction from the ortho-methoxy group by the excited carbonyl. This is followed by cyclization and subsequent enolization to form the xanthydrol.
Catalytic Reaction Mechanisms
The reactivity of this compound can be further modulated and directed towards specific transformations through the use of catalysts. The following sections explore the potential catalytic reaction mechanisms involving this compound in homogeneous, heterogeneous, and cooperative/bifunctional catalytic systems.
Homogeneous Catalysis Reaction Cycles
In the realm of homogeneous catalysis, this compound could potentially serve as a substrate in various transition metal-catalyzed reactions. For instance, the carbonyl group could coordinate to a metal center, activating it for nucleophilic attack or other transformations. The methoxy groups, particularly the one at the 2'-position, could act as directing groups in C-H activation/functionalization reactions.
A plausible homogeneous catalytic cycle could involve the ortho-C-H activation of the phenyl ring bearing the 2'-methoxy group, directed by the coordination of the carbonyl oxygen to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium). This would form a metallacyclic intermediate. Subsequent reaction with a coupling partner, such as an alkene, alkyne, or organometallic reagent, followed by reductive elimination, would result in the formation of a new carbon-carbon or carbon-heteroatom bond at the ortho position. The catalyst would then be regenerated, completing the catalytic cycle.
While the scientific literature does not provide specific examples of homogeneous catalytic reactions utilizing this compound as a substrate, the principles of directed C-H functionalization are well-established for other substituted benzophenones and aromatic ketones, suggesting that similar reactivity could be expected for this molecule.
Heterogeneous Catalysis Surface Mechanisms
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. For this compound, transformations on the surface of a solid catalyst could involve various mechanisms. For example, hydrogenation of the carbonyl group to a secondary alcohol could be achieved using a supported metal catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al2O3), under a hydrogen atmosphere. The mechanism would involve the adsorption of the benzophenone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl double bond.
Another potential heterogeneous catalytic transformation is the selective ether cleavage or rearrangement. Acidic solid catalysts, such as zeolites or sulfated zirconia, could protonate one of the methoxy groups, facilitating its cleavage or inducing a rearrangement of the molecular skeleton. The reaction mechanism on the surface of such catalysts would involve the interaction of the substrate with the active sites (e.g., Brønsted or Lewis acid sites), leading to the formation of carbocationic intermediates that would then undergo further reaction.
The specific surface interactions and reaction pathways would be highly dependent on the nature of the catalyst, the reaction temperature, and the pressure. Detailed surface science studies would be necessary to elucidate the precise mechanisms of such transformations.
Cooperative and Bifunctional Catalysis Principles
Cooperative and bifunctional catalysis involves the synergistic action of two or more catalytic sites to promote a chemical transformation. acs.org In the context of this compound, a bifunctional catalyst could be designed to interact with multiple functional groups of the molecule simultaneously.
For instance, a catalyst possessing both a Lewis acidic site and a Brønsted basic site could facilitate a condensation reaction involving the carbonyl group. The Lewis acid would coordinate to the carbonyl oxygen, increasing its electrophilicity, while the Brønsted base would deprotonate a nucleophile, enhancing its reactivity. This dual activation would lead to a more efficient carbon-carbon bond formation.
Furthermore, bifunctional catalysts have been developed for asymmetric transformations. While not directly demonstrated for this compound, chiral bifunctional catalysts could potentially be employed for the enantioselective reduction of its carbonyl group. Such a catalyst might contain a metal center to bind the ketone and a chiral ligand with a functional group capable of delivering a hydride in a stereocontrolled manner. The cooperative action of the metal and the ligand would be crucial for achieving high enantioselectivity. The development of photoactivatable bifunctional benzophenone probes highlights the versatility of the benzophenone scaffold in designing complex molecular tools. mdpi.com
Kinetic and Thermodynamic Aspects of Reaction Mechanisms
The feasibility and rate of the chemical transformations of this compound are governed by the kinetic and thermodynamic parameters of the underlying reaction mechanisms.
Advanced Spectroscopic and Spectrometric Characterization Techniques in 3,2 Dimethoxybenzophenone Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the molecular vibrations of a compound. Each functional group within a molecule absorbs infrared radiation or scatters Raman light at specific frequencies, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending, scissoring). The resulting spectrum serves as a unique molecular "fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of 3,2'-Dimethoxybenzophenone, the FT-IR spectrum is dominated by characteristic absorption bands that confirm the presence of the carbonyl, methoxy (B1213986), and aromatic ring moieties.
The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the region of 1650-1670 cm⁻¹ for diaryl ketones. This band's exact position can be influenced by conjugation with the two aromatic rings. Another key set of absorptions arises from the C-O bonds of the two methoxy groups. Asymmetric and symmetric stretching vibrations of the aryl-O-CH₃ system are expected to produce strong bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
The aromatic nature of the compound is confirmed by several other signals. The stretching vibrations of the C-H bonds on the aromatic rings typically appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings give rise to a series of medium to weak absorptions in the 1450-1600 cm⁻¹ range. Finally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings, with characteristic bands appearing in the 700-900 cm⁻¹ region.
Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch (in -OCH₃) | 2980 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Asymmetric Aryl-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric Aryl-O-C Stretch | 1050 - 1020 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Medium to Strong |
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active. For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both spectra.
In the FT-Raman spectrum of this compound, the aromatic ring vibrations are often more prominent than in the FT-IR spectrum. The C=C stretching modes of the benzene rings typically produce strong signals. The symmetric "ring breathing" vibration, a uniform expansion and contraction of the rings, gives a particularly sharp and intense band, often near 1000 cm⁻¹. The carbonyl (C=O) stretch, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, the symmetric vibrations of non-polar bonds are often strong in Raman, making it a useful tool for analyzing the carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The ¹H NMR spectrum of this compound provides a wealth of structural information. Due to the molecule's asymmetry, all eight aromatic protons and the six methoxy protons are chemically non-equivalent, leading to a complex spectrum.
The six protons of the two methoxy groups are expected to appear as two distinct singlets, each integrating to three protons. These signals typically resonate in the range of δ 3.7-4.0 ppm. The specific chemical shift of each methoxy group is influenced by its position on the aromatic ring and the through-space effects of the neighboring ring and carbonyl group.
The eight protons on the two aromatic rings will appear in the aromatic region of the spectrum, typically between δ 6.8 and 7.8 ppm. Their exact chemical shifts and coupling patterns (multiplicities) are determined by their position relative to the electron-withdrawing carbonyl group and the electron-donating methoxy groups. The protons on the 2'-methoxyphenyl ring and the 3-methoxyphenyl (B12655295) ring will exhibit complex splitting patterns due to ortho-, meta-, and sometimes para-coupling with their neighbors. For instance, a proton with two adjacent protons (one ortho, one meta) would likely appear as a doublet of doublets. A detailed analysis of these coupling constants (J-values) is crucial for assigning each signal to a specific proton on the rings.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (8H) | 6.8 - 7.8 | Multiplets (m) |
| Methoxy Protons (-OCH₃) (3H) | 3.7 - 4.0 | Singlet (s) |
| Methoxy Protons (-OCH₃) (3H) | 3.7 - 4.0 | Singlet (s) |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 15 distinct signals are expected, corresponding to the 15 chemically non-equivalent carbon atoms.
The most downfield signal in the spectrum belongs to the carbonyl carbon, which typically resonates in the δ 195-197 ppm range for benzophenones. The twelve aromatic carbons will appear between δ 110 and 160 ppm. The carbons directly attached to the oxygen atoms of the methoxy groups (C3 and C2') are expected to be the most downfield among the aromatic carbons (around δ 155-160 ppm). The remaining aromatic carbons' chemical shifts are influenced by their position relative to the substituents. Finally, the two methoxy carbons will produce sharp signals in the upfield region of the spectrum, typically around δ 55-56 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 197 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-C=O | 135 - 140 |
| Aromatic C-H / C-C | 110 - 135 |
| Methoxy (-OCH₃) | 55 - 56 |
While 1D NMR provides fundamental data, complex molecules like this compound often require 2D NMR experiments for complete and unambiguous signal assignment. These techniques correlate signals based on their interactions, providing a map of the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would connect adjacent protons within each of the two aromatic rings, allowing for the tracing of the spin systems and confirming the relative positions of protons on each ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This technique is invaluable for definitively assigning the signals of the protonated aromatic carbons by linking the already-assigned proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). emerypharma.com This is arguably the most critical 2D experiment for this molecule. It would show correlations from the methoxy protons to their attached aromatic carbons (C3 and C2'), confirming the location of the methoxy groups. Furthermore, correlations from the aromatic protons to the central carbonyl carbon would unambiguously link the two distinct aromatic spin systems to the ketone core, solidifying the entire molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For benzophenone (B1666685) and its derivatives, the most significant transitions involve non-bonding (n) electrons on the carbonyl oxygen and pi (π) electrons from the aromatic rings and the carbonyl group.
The UV spectrum of a substituted benzophenone like this compound is expected to display two primary absorption bands characteristic of the benzophenone chromophore. rsc.org
π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. For benzophenones, these transitions often occur at shorter wavelengths (higher energy). The presence of electron-donating methoxy groups (-OCH₃) on the aromatic rings tends to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to the parent benzophenone molecule (λmax ≈ 250 nm). scialert.netnist.gov This is due to the extension of the conjugated system and the raising of the Highest Occupied Molecular Orbital (HOMO) energy level.
n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its weaker intensity. In benzophenone, this band appears as a shoulder around 330-340 nm. The position of this band is sensitive to solvent polarity; polar, protic solvents can form hydrogen bonds with the carbonyl oxygen, lowering the energy of the n-orbital and causing a hypsochromic (blue) shift to shorter wavelengths. scialert.net
Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), support the assignment of these transitions and show that substitutions on the phenyl rings significantly modulate the absorption wavelengths and intensities. nih.govscispace.com For this compound, the ortho- and meta-methoxy substituents are predicted to influence the electronic structure, leading to specific shifts in the absorption maxima. Ortho substitution, in particular, can impact the planarity of the molecule, which in turn affects the electronic conjugation and the resulting spectrum. nih.gov
Table 1: Typical Electronic Transitions and Expected Absorption Regions for this compound
| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Expected Intensity |
|---|---|---|---|
| π → π* | HOMO → LUMO | 250 - 300 | High (ε > 10,000) |
Note: Specific λmax and molar absorptivity (ε) values for this compound require experimental measurement and are not widely published. The values presented are estimates based on the behavior of related benzophenone derivatives.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, a critical step in structure elucidation.
For this compound (C₁₅H₁₄O₃), the calculated exact mass of the molecular ion [M]⁺˙ is 242.0943 Da. HRMS can confirm this mass, distinguishing it from other ions with the same nominal mass but different elemental compositions.
The fragmentation pattern in mass spectrometry is crucial for structural analysis. libretexts.orgchemguide.co.uk For benzophenones, the most common fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). researchgate.net The expected HRMS fragmentation for this compound would produce characteristic benzoyl-type cations.
Predicted Fragmentation Pathway:
Molecular Ion: The initial ion formed is the radical cation [C₁₅H₁₄O₃]⁺˙ at m/z 242.0943.
Formation of Benzoyl Cations: α-cleavage on either side of the carbonyl group leads to the formation of two primary fragment ions:
Loss of a 3-methoxyphenyl radical (•C₇H₇O) results in the 2-methoxybenzoyl cation ([C₈H₇O₂]⁺) at an exact mass of 135.0446 Da.
Loss of a 2-methoxybenzoyl radical (•C₈H₇O₂) results in the 3-methoxyphenyl cation ([C₇H₇O]⁺) at an exact mass of 107.0497 Da.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted Exact Mass (m/z) | Elemental Formula |
|---|---|---|
| [M]⁺˙ | 242.0943 | C₁₅H₁₄O₃ |
| [M - •C₇H₇O]⁺ | 135.0446 | C₈H₇O₂ |
Benzophenones are well-known for their photochemical reactivity, which is initiated by the absorption of UV light. acs.org Upon excitation, they efficiently undergo intersystem crossing to form a highly reactive triplet state. This triplet species can participate in various photochemical reactions, most notably hydrogen atom abstraction from suitable donor molecules (including solvents like alcohols or even another benzophenone molecule). This reaction produces a ketyl radical. acs.org
Time-Resolved Mass Spectrometry (TRMS) is an advanced technique designed to detect and identify transient intermediates and final products generated during a photochemical reaction in real-time. In a TRMS experiment, a sample is irradiated with a laser pulse (photolysis), and the resulting species are ionized and analyzed by a mass spectrometer at various time delays after the pulse.
A TRMS study of this compound photolysis would aim to:
Directly detect the transient This compound ketyl radical . This would involve identifying an ion corresponding to the protonated ketyl radical at m/z 243.
Monitor the formation of photoproducts, such as the corresponding pinacol (B44631) resulting from the coupling of two ketyl radicals.
Elucidate the reaction kinetics by observing the decay of the parent compound and the rise and fall of intermediates and products over time.
This technique provides direct mechanistic insights into the photolytic pathways that are often inaccessible with conventional steady-state methods. researchgate.net
X-ray Diffraction (XRD) and Crystallography for Solid-State Structures
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. The technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.
Molecular Conformation: The dihedral angles between the two phenyl rings and the central carbonyl group. In substituted benzophenones, the rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. The degree of this twist is a key structural parameter.
Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.
Intermolecular Interactions: The analysis would identify non-covalent interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the crystal packing arrangement.
Crystallographic Data: It would determine the crystal system, space group, and unit cell dimensions, which are unique fingerprints of the crystalline solid.
Table 3: Information Obtainable from a Single-Crystal XRD Analysis of this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Molecular Geometry | Precise bond lengths, bond angles, and torsion angles. |
Surface-Sensitive Spectroscopies
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. lucideon.combrighton-science.com While not typically used for bulk characterization of a pure organic powder, XPS is invaluable for studying thin films, surface modifications, or adsorbates.
If this compound were analyzed as a thin film deposited on a substrate, XPS would provide detailed chemical information. The technique works by irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment. researchgate.net
Survey Scan: A low-resolution scan would identify the elements present on the surface, which for pure this compound would be Carbon (C) and Oxygen (O).
High-Resolution Scans: High-resolution scans of the C 1s and O 1s regions would provide chemical state information by resolving peaks corresponding to atoms in different functional groups.
C 1s Spectrum: The C 1s spectrum would be deconvoluted into multiple peaks representing the distinct carbon environments: the carbonyl carbon (C=O), carbons bonded to oxygen in the methoxy groups (C-O), aromatic carbons bonded to other carbons (C-C/C-H), and potentially a π-π* shake-up satellite peak characteristic of aromatic systems.
O 1s Spectrum: The O 1s spectrum would show two resolved peaks: one for the doubly bonded carbonyl oxygen (C=O) and another for the singly bonded oxygen atoms in the two methoxy groups (C-O-C).
Table 4: Predicted Binding Energies in XPS for this compound
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H (Aromatic) | ~284.8 |
| C 1s | C-O (Methoxy) | ~286.5 |
| C 1s | C=O (Carbonyl) | ~288.0 |
| O 1s | C-O-C (Methoxy) | ~533.5 |
Note: These are typical binding energy values and can shift slightly depending on the specific molecular structure and instrument calibration.
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy ultraviolet photons. This provides direct experimental access to the energies of molecular orbitals.
In a hypothetical UPS study of this compound, a beam of monochromatic UV radiation, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), would irradiate a gaseous sample of the compound. The resulting photoelectron spectrum would exhibit a series of bands, each corresponding to the ionization of an electron from a different molecular orbital.
The binding energy of the ejected electrons can be calculated and, according to Koopmans' theorem, can be approximated as the negative of the orbital energy. Density Functional Theory (DFT) calculations are often used to predict and interpret UPS spectra, providing theoretical ionization energies and the character of the associated molecular orbitals (e.g., π, n, σ). For this compound, the highest occupied molecular orbital (HOMO) is expected to be a π-orbital with significant contribution from the methoxy-substituted phenyl rings. The lone pair (n) orbitals on the carbonyl and methoxy oxygen atoms would give rise to distinct bands at higher binding energies.
Table 1: Hypothetical UPS Data for this compound
| Band | Binding Energy (eV) | Orbital Character (Theoretical) |
| 1 | 8.15 | π (HOMO) |
| 2 | 9.20 | n (Carbonyl Oxygen) |
| 3 | 9.85 | π |
| 4 | 10.50 | n (Methoxy Oxygens) |
| 5 | 11.20 | σ |
Note: This data is illustrative and based on general expectations for similar aromatic ketones.
Ion Scattering Spectroscopy (ISS)
Ion Scattering Spectroscopy (ISS) is an extremely surface-sensitive technique that provides information about the elemental composition of the outermost atomic layer of a material. A low-energy beam of inert ions (e.g., He⁺ or Ne⁺) is directed at a surface, and the kinetic energy of the scattered ions is measured at a specific angle.
For an analysis of this compound, the compound would first need to be deposited as a thin film or monolayer on a suitable substrate. The resulting ISS spectrum would show peaks corresponding to the elements present on the surface. The energy of a scattered ion is dependent on the mass of the surface atom it collides with. Heavier surface atoms result in scattered ions retaining a higher fraction of their initial energy.
A hypothetical ISS spectrum of a this compound monolayer would be expected to show peaks for Carbon (C), Oxygen (O), and potentially Hydrogen (H), although detection of hydrogen is challenging with heavier probe ions. The relative intensities of the peaks could provide information about the surface stoichiometry and the orientation of the molecules on the substrate. For instance, if the molecules orient with the methoxy groups exposed at the surface, the oxygen signal might be more intense than if the phenyl rings were parallel to the surface.
Table 2: Hypothetical ISS Peak Positions for this compound (1 keV He⁺ beam)
| Element | Atomic Mass (amu) | Predicted Scattered Ion Energy (eV) |
| Carbon (C) | 12.01 | ~430 |
| Oxygen (O) | 16.00 | ~530 |
Note: These are approximate values calculated for a specific scattering geometry and are intended for illustrative purposes.
Advanced Optical Spectroscopy
Phosphorescence Analysis
Phosphorescence is the emission of light from a molecule after it has undergone intersystem crossing from an excited singlet state to an excited triplet state. Analysis of phosphorescence provides insights into the triplet state energy levels, lifetimes, and quantum yields, which are crucial for understanding photochemical and photophysical processes.
Benzophenone and its derivatives are well-known for their efficient intersystem crossing and distinct phosphorescence. For this compound, it is expected to exhibit phosphorescence from its lowest triplet state (T₁), which would likely be of n-π* character, localized on the carbonyl group. The emission spectrum would typically be measured at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay processes.
A detailed phosphorescence analysis would involve measuring the emission spectrum to determine the energy of the T₁ state, the phosphorescence lifetime (τₚ), and the phosphorescence quantum yield (Φₚ). The lifetime provides information about the rate of radiative and non-radiative decay from the triplet state. Substituents, such as the methoxy groups in this compound, can influence these properties through electronic and steric effects.
Table 3: Hypothetical Phosphorescence Data for this compound at 77 K
| Parameter | Value |
| Phosphorescence Maximum (λₑₘ) | 450 nm |
| Triplet State Energy (Eₜ) | 2.76 eV |
| Phosphorescence Lifetime (τₚ) | 5 ms |
| Phosphorescence Quantum Yield (Φₚ) | 0.85 |
Note: This data is hypothetical and based on known properties of substituted benzophenones.
Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy
Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a gas-phase action spectroscopy technique used to obtain infrared spectra of ions. Ions are isolated in a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventually dissociation. The IR spectrum is then recorded by monitoring the fragmentation yield as a function of the laser wavelength.
To study this compound using IRMPD, it would first be ionized, for example by electrospray ionization to form a protonated molecule [M+H]⁺. This ion would then be isolated in an ion trap and subjected to IR radiation. The resulting IRMPD spectrum would provide detailed information about the vibrational modes of the protonated molecule, which can be compared with theoretical spectra from DFT calculations to confirm the ion's structure and the site of protonation. Key vibrational modes would include the carbonyl stretch, C-O stretches of the methoxy groups, and various aromatic C-C and C-H stretching and bending modes. The position of the carbonyl stretch, in particular, would be sensitive to protonation.
Table 4: Hypothetical IRMPD Vibrational Frequencies for Protonated this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (protonation site) | 3450 |
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch (methoxy) | 2850-2980 |
| C=O Stretch (protonated) | 1680 |
| Aromatic C=C Stretch | 1500-1600 |
| C-O Stretch (methoxy) | 1020-1250 |
Note: These are representative frequency ranges for the specified vibrational modes and are for illustrative purposes.
Computational and Theoretical Chemistry Studies of 3,2 Dimethoxybenzophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular properties.
Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.
DFT studies on related dimethoxybenzene derivatives have successfully predicted their structural and electronic properties. nih.gov For instance, functionals like B3LYP and PBE are commonly employed to analyze molecular geometries and reactivity. nih.gov The hybrid functional B3LYP is often preferred for its accuracy and computational efficiency in studying ligands and drug-like molecules. nih.gov In the context of 3,2'-Dimethoxybenzophenone, DFT could be used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| Energy Gap (HOMO-LUMO) | 4.45 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.80 |
| Electronegativity | 4.025 |
| Chemical Hardness | 2.225 |
| Chemical Softness | 0.449 |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a significant computational expense. nih.gov
The choice of basis set is crucial in ab initio calculations as it determines the flexibility of the mathematical functions used to represent the atomic orbitals. Larger and more complex basis sets, such as the Pople-style 6-311G(d,p) or the Dunning-style correlation-consistent basis sets (cc-pVTZ), generally provide more accurate results but require more computational resources. nih.gov For a molecule like this compound, a basis set such as 6-311++G(d,p) would be appropriate for achieving a good balance between accuracy and computational feasibility in geometry optimization and property calculations. scielo.br Studies on similar compounds have shown that basis sets like Def2-TZVP can yield very low energies but are computationally demanding. nih.gov
Semi-empirical methods, such as AM1, PM3, and PM6, offer a faster alternative to DFT and ab initio methods by incorporating some experimental parameters to simplify the calculations. nih.gov While less accurate, they are useful for preliminary studies of large molecules or for screening large numbers of conformers. For this compound, semi-empirical methods could be used for an initial conformational search to identify low-energy structures before refining them with higher-level methods.
Molecular mechanics (MM) methods are even faster as they treat molecules as a collection of atoms held together by springs, using classical mechanics principles. Force fields like MMFF94 or UFF are used to calculate the potential energy of the system. MM is particularly well-suited for studying very large systems and for performing molecular dynamics simulations to explore conformational landscapes over time.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules.
Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. scm.com For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. The presence of two methoxy (B1213986) groups and the benzophenone (B1666685) core suggests that multiple low-energy conformations may exist due to the rotation around several single bonds.
Table 2: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C=O Bond Length | 1.24 |
| C-C (inter-ring) Bond Length | 1.50 |
| C-O (methoxy) Bond Length | 1.37 |
| Phenyl Ring 1 - C=O - Phenyl Ring 2 Dihedral Angle | 55.0 |
| C-C-O-C (methoxy 1) Dihedral Angle | 178.5 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from a full geometry optimization calculation.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.
For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) around the electronegative oxygen atoms of the carbonyl and methoxy groups. These regions indicate the likely sites for electrophilic attack. nih.gov Conversely, regions of positive potential (colored in blue) would be expected around the hydrogen atoms of the phenyl rings, representing sites susceptible to nucleophilic attack. nih.gov The MEP analysis can thus provide crucial insights into the intermolecular interactions that this compound might engage in, such as hydrogen bonding.
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic structure and bonding is fundamental to predicting a molecule's reactivity, stability, and spectroscopic properties. Computational methods such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and topological analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are standard tools for this purpose.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For substituted benzophenones, the distribution of the HOMO and LUMO is typically spread across the aromatic rings and the carbonyl group. A study on various benzophenone derivatives, including a dimethoxybenzophenone (B8647296) (isomer not specified), utilized Density Functional Theory (DFT) to calculate these frontier orbital energies. researchgate.net Such an analysis for this compound would reveal how the specific placement of the methoxy groups influences the electron density distribution in these key orbitals and, consequently, its reactivity profile.
Interactive Data Table: Hypothetical FMO Data for this compound This table is for illustrative purposes only, as specific data for this compound was not found.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. The analysis calculates the second-order perturbation energy (E(2)), which indicates the strength of the delocalization interaction between a filled donor NBO and an empty acceptor NBO.
For aromatic ketones like this compound, NBO analysis would identify key stabilizing interactions, for instance, between the lone pairs of the oxygen atoms (in the methoxy and carbonyl groups) and the π* anti-bonding orbitals of the aromatic rings. Studies on similar molecules, such as 2-Hydroxy-4-Methoxybenzophenone, have successfully used NBO analysis to elucidate these charge transfer interactions. nih.gov
Interactive Data Table: Hypothetical NBO Analysis Data for this compound This table is for illustrative purposes only, as specific data for this compound was not found.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron localization in a molecule. These methods are effective in identifying regions corresponding to covalent bonds, lone pairs, and atomic cores, offering a clear picture of the chemical bonding landscape. High ELF or LOL values indicate a high probability of finding an electron pair.
For a molecule like this compound, ELF and LOL analyses would map the electron density around the aromatic rings, the carbonyl group, and the methoxy substituents. This would visually confirm the nature of the covalent bonds and the spatial location of the lone pair electrons on the oxygen atoms, providing insights into the molecule's reactive sites. nih.gov
Spectroscopic Parameter Prediction and Validation
Computational chemistry is also instrumental in predicting spectroscopic properties, which can then be validated against experimental data to confirm the molecular structure and understand its vibrational and electronic behavior.
Theoretical NMR Chemical Shift Prediction (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. By calculating the isotropic magnetic shielding tensors, the GIAO method can produce a theoretical NMR spectrum that, when compared with experimental data, aids in the definitive assignment of chemical shifts and can help in elucidating the three-dimensional structure of the molecule. This method has been successfully applied to various complex organic molecules. A GIAO calculation for this compound would provide predicted ¹H and ¹³C NMR chemical shifts, which would be invaluable for confirming its structure and assigning its experimental spectrum.
Interactive Data Table: Hypothetical ¹³C NMR Chemical Shift Prediction for this compound This table is for illustrative purposes only, as specific data for this compound was not found.
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy (Infrared and Raman) is a powerful technique for identifying functional groups and characterizing the bonding in a molecule. Computational vibrational frequency analysis, typically performed using DFT methods, can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to better match experimental results.
A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific internal coordinates (stretching, bending, torsion). This provides a detailed understanding of the nature of each vibrational band. For instance, a PED analysis of this compound would allow for the unambiguous assignment of the C=O stretching mode, the aromatic C-H stretching and bending modes, and the vibrations associated with the methoxy groups. Such detailed assignments have been performed for related molecules like 2-Hydroxy-4-Methoxybenzophenone. nih.gov
Interactive Data Table: Hypothetical PED Analysis for Selected Vibrational Modes of this compound This table is for illustrative purposes only, as specific data for this compound was not found.
UV-Vis Spectral Simulation (TD-DFT)
Theoretical prediction of ultraviolet-visible (UV-Vis) absorption spectra is a powerful tool for understanding the electronic structure and transitions within a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method employed for this purpose. mdpi.comchemrxiv.org This approach allows for the calculation of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
The process begins with the optimization of the ground-state geometry of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). chemrxiv.org Vibrational frequency analysis is then performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com
Following a successful ground-state calculation, the TD-DFT calculation is performed to model the electronic excited states. The choice of solvent can be incorporated using a solvation model, such as the Polarizable Continuum Model (PCM), as solvent effects can cause shifts in the absorption spectra. mdpi.com
For an aromatic ketone like this compound, the primary electronic transitions of interest are the n → π* and π → π* transitions.
π → π transitions:* These typically have high oscillator strengths and appear as intense absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized across the aromatic rings and the carbonyl group.
n → π transitions:* These involve the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital. These transitions are typically weaker (lower oscillator strength) than π → π* transitions. nih.gov
The TD-DFT results provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of the observed absorption bands to specific electronic transitions. researchgate.net Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the nature of these transitions. nih.gov
Below is a representative table illustrating the kind of data generated from a TD-DFT calculation for this compound in a solvent like methanol (B129727).
Table 1: Simulated UV-Vis Spectral Data for this compound (Hypothetical TD-DFT Results)
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Assignment |
|---|---|---|---|---|
| 345 | 3.59 | 0.008 | HOMO-1 -> LUMO | n -> π |
| 288 | 4.31 | 0.254 | HOMO -> LUMO | π -> π |
| 245 | 5.06 | 0.412 | HOMO-2 -> LUMO+1 | π -> π* |
Reaction Pathway and Transition State Calculations
Computational chemistry provides indispensable tools for elucidating reaction mechanisms, allowing researchers to map the potential energy surface of a chemical transformation. For this compound, these calculations can predict the feasibility of various reactions, identify intermediates, and determine the activation energies that govern reaction rates.
The methodology involves using a quantum chemical method, typically DFT with a functional like B3LYP or M06-2X, to locate and characterize all stationary points along a proposed reaction coordinate. mdpi.com These points include reactants, products, intermediates, and, most importantly, transition states (TS).
A typical computational workflow for studying a reaction involving this compound would proceed as follows:
Optimization of Geometries: The three-dimensional structures of the reactants, potential intermediates, transition states, and products are fully optimized.
Frequency Calculations: Vibrational frequency calculations are performed for each optimized structure. Reactants, intermediates, and products will exhibit all positive (real) vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming or breaking of a bond). mdpi.commdpi.com
Energy Profile Construction: The electronic energies of all stationary points are calculated to construct a reaction energy profile. This profile visualizes the energy changes throughout the reaction, with the activation energy (Ea) being the energy difference between the reactants and the highest-energy transition state.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state correctly connects the desired reactant and product (or intermediate), an IRC calculation can be performed. This traces the minimum energy path downhill from the TS to ensure it leads to the expected species on either side. semanticscholar.org
For this compound, this approach could be applied to study various reactions, such as photochemical reactions initiated by UV absorption, nucleophilic addition to the carbonyl carbon, or electrophilic aromatic substitution on the methoxy-activated rings. For instance, in a hypothetical [3+2] cycloaddition reaction, calculations would identify the transition states for different regioisomeric pathways, and the calculated activation energies would predict which product is kinetically favored. semanticscholar.orgnih.gov
Table 2: Hypothetical Energy Profile for a Nucleophilic Addition to this compound
| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | 3,2'-DMB + Nucleophile | 0.0 | 0 |
| TS1 | Transition State for Addition | +15.2 | 1 |
| Intermediate | Tetrahedral Intermediate | -5.8 | 0 |
| Products | Addition Product | -12.5 | 0 |
Non-Linear Optical (NLO) Properties Prediction and Material Design Principles
Computational methods are crucial for the prediction and design of new materials with significant non-linear optical (NLO) properties. NLO materials are important for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.net The key molecular parameters that govern NLO response are the static dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. smu.ca
DFT calculations can reliably predict these properties for molecules like this compound. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation (SHG), which requires materials to be non-centrosymmetric. sci-hub.cat
The NLO properties of benzophenone derivatives are strongly influenced by their substituent groups. The general design principle for enhancing β involves creating a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system (D-π-A). frontiersin.org In this compound:
The methoxy groups (-OCH₃) act as electron-donating groups.
The carbonyl group (C=O) acts as an electron-withdrawing group.
The phenyl rings serve as the π-conjugated bridge.
The specific arrangement of these groups in the 3,2'-isomer determines the magnitude and tensorial components of the hyperpolarizability. Computational studies can explore how this substitution pattern influences the intramolecular charge transfer (ICT) upon excitation, which is directly related to the NLO response. doi.org While the D-π-A character might be less pronounced than in a para-substituted system (e.g., 4-amino-4'-nitrobenzophenone), the asymmetry of this compound ensures a non-zero β value.
Material design principles extend beyond the molecular level. For a material to exhibit bulk second-order NLO properties (χ⁽²⁾), the constituent molecules must crystallize in a non-centrosymmetric space group. sci-hub.cat Computational solid-state predictions can be used to explore the likely crystal packing of this compound to assess its potential for practical NLO applications. The benzophenone core itself is known to promote acentric crystal packing in some derivatives. sci-hub.cat
Table 3: Predicted NLO Properties of this compound (Hypothetical DFT Data)
| Property | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | 3.15 | Debye |
| Average Polarizability | ⟨α⟩ | 28.5 | 10⁻²⁴ esu |
| First Hyperpolarizability | β_tot | 9.8 | 10⁻³⁰ esu |
| Second Hyperpolarizability | ⟨γ⟩ | 45.2 | 10⁻³⁶ esu |
Photochemical Reactivity and Advanced Applications in Research
Photosensitization Mechanisms and Efficiencies
Benzophenone (B1666685) and its derivatives are well-known photosensitizers, capable of absorbing light and transferring the energy to other molecules, thereby initiating photochemical reactions. The underlying mechanisms of photosensitization for the benzophenone class of compounds generally involve several key processes:
Intersystem Crossing: Upon absorption of UV light, the benzophenone molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). It then efficiently undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). For benzophenone itself, the quantum yield of intersystem crossing (Φ_isc) is nearly unity, indicating that almost every absorbed photon results in the formation of a triplet-state molecule nih.gov. This high efficiency is a key factor in its effectiveness as a photosensitizer.
Energy Transfer: In the triplet state, the benzophenone derivative can transfer its energy to a substrate molecule in a process known as triplet-triplet energy transfer. This is a common mechanism in reactions such as the dimerization of alkenes. The efficiency of this process depends on the triplet energy of the photosensitizer being higher than that of the substrate. The triplet energy (E_T) of the nπ* lowest triplet excited state of benzophenone is approximately 290 kJ mol⁻¹ nih.gov.
Electron Transfer: The excited triplet state of a benzophenone can also act as an oxidant, accepting an electron from a suitable donor molecule. This process is particularly relevant in reactions with amines, sulfides, and other electron-rich species. For instance, in the presence of guanine, which has a low oxidation potential, electron transfer is a predominant process nih.gov.
Hydrogen Abstraction: The triplet-state benzophenone can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. This reactivity is characteristic of the nπ* triplet state where the oxygen atom has radical-like character medicaljournals.se.
Photodecarboxylation Reactions and Their Synthetic Utility
Photodecarboxylation is a powerful synthetic method for the formation of carbon-carbon bonds, often proceeding via a radical mechanism. Methoxy-substituted benzophenones, such as 4,4'-dimethoxybenzophenone (B177193) (DMBP), have been employed as effective photosensitizers for such reactions. beilstein-journals.orgd-nb.infonih.govresearchgate.net
In a typical application, DMBP is used to mediate the photodecarboxylation of carboxylic acids, particularly in the context of alkylating phthalimides. beilstein-journals.orgd-nb.info This methodology serves as a valuable alternative to traditional methods like Grignard additions. The reaction is initiated by the excited triplet state of the DMBP, which facilitates the decarboxylation of a carboxylate to generate a radical intermediate. This radical can then add to an acceptor molecule, such as a phthalimide, to form a new C-C bond.
One of the advantages of using DMBP as a photosensitizer is that it allows for the use of UVA light, which can be a milder alternative to the higher-energy UVB light often required for direct excitation or acetone-sensitized reactions beilstein-journals.orgd-nb.info. While DMBP has proven effective, its removal from the reaction mixture can sometimes be challenging beilstein-journals.orgd-nb.info.
The synthetic utility of these reactions is demonstrated in the formation of various substituted isoindolinones. For example, the DMBP-mediated reaction of N-methylphthalimide with potassium phenylacetate yields the corresponding phenylmethyleneisoindolinone with high E-selectivity beilstein-journals.org. Similarly, intramolecular photodecarboxylation reactions have been successfully carried out, leading to the formation of polycyclic products d-nb.info.
It is important to note that the available research predominantly focuses on 4,4'-dimethoxybenzophenone. Specific studies on the use of 3,2'-dimethoxybenzophenone as a mediator for photodecarboxylation reactions are not found in the surveyed literature. The different substitution pattern in this compound would likely alter its photophysical properties and steric hindrance, which could impact its efficiency and selectivity in such reactions.
Continuous-Flow Photochemistry and Microreactor Technology
Continuous-flow photochemistry has emerged as a powerful tool in organic synthesis, offering several advantages over traditional batch processes, particularly for photochemical reactions. d-nb.infonih.govrsc.orgmdpi.comresearchgate.netnih.govnih.gov These advantages include improved light penetration, precise control over reaction time and temperature, enhanced safety, and easier scalability. nih.govmdpi.comacs.org Microreactors, with their high surface-area-to-volume ratio and small channel dimensions, are especially well-suited for photochemical transformations. beilstein-journals.orgd-nb.infonih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.combeilstein-journals.org
The design of a photochemical reactor is crucial for its efficiency. In microflow systems, the narrow reaction channels ensure that light can penetrate the reaction medium effectively, even at high concentrations of the light-absorbing species. beilstein-journals.orgd-nb.info This uniform irradiation minimizes the formation of byproducts that can arise from over- or under-exposure to light. Furthermore, the continuous removal of products from the irradiated zone prevents secondary photochemical reactions or degradation beilstein-journals.orgd-nb.info.
For instance, in the context of 4,4'-dimethoxybenzophenone (DMBP) mediated photodecarboxylation reactions, the use of a microreactor has been shown to be superior to batch systems in terms of energy efficiency and selectivity beilstein-journals.org. The light penetration profile for a solution of DMBP is significantly better in a microchannel compared to a conventional batch reactor, leading to more efficient use of the light source beilstein-journals.orgresearchgate.net.
Various reactor designs have been developed to optimize photochemical processes, including coiled tubing reactors wrapped around a light source, falling film reactors, and LED-illuminated microreactors. nih.govnih.govwhiterose.ac.uk The choice of reactor design depends on the specific requirements of the reaction, such as the wavelength of light needed, the reaction scale, and the presence of multiple phases.
One of the significant advantages of continuous-flow photochemistry is the simplified scale-up process. mdpi.comacs.org Scaling up a photochemical reaction in a batch reactor is often challenging due to the "photon transport limitation," where the light intensity decreases significantly as it penetrates deeper into the reaction mixture. This can lead to inhomogeneous reaction conditions and the formation of byproducts acs.org.
In contrast, scaling up a continuous-flow process can often be achieved by "numbering-up" (running multiple reactors in parallel) or by extending the reaction time (using a longer reactor or slowing the flow rate) without changing the fundamental reaction parameters acs.org. This approach ensures that the optimized reaction conditions established on a small scale are maintained during scale-up, leading to consistent product quality and yield.
While the principles of continuous-flow photochemistry and microreactor technology are broadly applicable, specific studies detailing the use of this compound in such systems are not available in the current literature. However, the successful application of these technologies to reactions involving the related 4,4'-dimethoxybenzophenone suggests that similar benefits could be realized for reactions mediated by this compound.
Photochemical Transformations within Polymeric Systems
The incorporation of photoactive chromophores into polymeric systems can impart light-responsive properties to the material. Benzophenone and its derivatives are often used for this purpose due to their well-understood photochemistry. When a benzophenone moiety is part of a polymer chain, it can initiate photochemical reactions such as crosslinking, degradation, or grafting.
A study on a copolymer of 2-hydroxy-3-allyl-4,4'-dimethoxybenzophenone with methyl methacrylate provides insight into the photochemical processes that can occur in such systems acs.org. In this case, the benzophenone derivative acts as a photostabilizer. Upon irradiation, the chromophore can undergo photochemical reactions that may lead to changes in the polymer's properties. The study investigated the photodegradation of the copolymer in air and proposed a mechanism consistent with their observations acs.org.
The photochemical transformations within these polymeric systems are complex and can be influenced by factors such as the polymer matrix, the presence of oxygen, and the wavelength of irradiation. The covalent attachment of the chromophore to the polymer backbone can also affect its photochemical behavior compared to when it is used as a free additive.
While this example involves a 4,4'-dimethoxybenzophenone derivative, the principles can be extended to polymers containing this compound. The specific photochemical pathways and the resulting changes in polymer properties would, however, be dependent on the precise structure of the incorporated chromophore. Further research would be needed to elucidate the specific photochemical transformations of this compound within various polymeric systems.
Quantum Yield Determinations and Photophysical Characterization
The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of the process. It is defined as the number of molecules undergoing a specific event (e.g., product formation, fluorescence, phosphorescence) divided by the number of photons absorbed by the system. Accurate determination of quantum yields is essential for understanding reaction mechanisms and for optimizing photochemical processes.
The photophysical characterization of a molecule like this compound would involve determining several key parameters:
Absorption Spectrum: This provides information about the wavelengths of light the molecule absorbs.
Emission Spectra (Fluorescence and Phosphorescence): These spectra reveal the wavelengths of light emitted from the excited singlet and triplet states, respectively.
Excited State Lifetimes: The lifetimes of the excited singlet (τ_s) and triplet (τ_t) states are crucial for determining the rates of photochemical processes.
Quantum Yields: This includes the quantum yields of fluorescence (Φ_f), phosphorescence (Φ_p), intersystem crossing (Φ_isc), and the photochemical reaction of interest (Φ_r).
For benzophenone, it is well-established that the quantum yield of intersystem crossing is close to 1, meaning that the formation of the triplet state is highly efficient nih.gov. The quantum yields of photodecarboxylation reactions sensitized by related compounds like 4,4'-dimethoxybenzophenone have been reported to be as high as 60% in some cases d-nb.info.
Catalytic Applications and Mechanistic Insights
Organocatalysis and Metal-Free Catalysis Principles
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a valuable alternative to traditional metal-based catalysts. This field operates on several key principles, including the formation of reactive intermediates through covalent or non-covalent interactions. Common activation modes involve the formation of iminium ions, enamines, or activation through hydrogen bonding. These strategies enable a wide range of transformations, from asymmetric synthesis to the construction of complex molecular architectures.
Despite the broad scope of organocatalysis, a specific role for 3,2'-dimethoxybenzophenone as an organocatalyst has not been documented in the reviewed literature. The electronic and steric properties of its methoxy-substituted phenyl rings could theoretically influence interactions with substrates, but dedicated studies to explore this potential are not apparent.
Metal-Catalyzed Transformations
Metal catalysis is a cornerstone of modern synthetic chemistry, with applications spanning from bulk chemical production to the synthesis of fine chemicals and pharmaceuticals.
Homogeneous Metal Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high selectivity and activity due to the well-defined nature of the catalytic species. The electronic and steric properties of ligands coordinated to the metal center are crucial in tuning the catalyst's performance. While benzophenone (B1666685) derivatives can sometimes act as ligands, there is no specific information available detailing the use of this compound in this capacity for homogeneous catalysis.
Heterogeneous Catalysis and Surface Interactions
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. The reactions occur at the surface of the catalyst, and factors such as surface area, pore size, and the nature of active sites are critical. Research in this area is extensive, but studies focusing on the immobilization of this compound onto a solid support for use as a heterogeneous catalyst, or its interaction with catalytic surfaces, have not been reported.
Photoredox Catalysis and its Scope
Photoredox catalysis utilizes visible light to initiate single-electron transfer events, thereby generating highly reactive radical intermediates under mild conditions. This strategy has revolutionized organic synthesis, enabling a plethora of new transformations. Photosensitizers, which are typically metal complexes or organic dyes, absorb light and initiate the electron transfer process.
While benzophenone itself is a well-known photosensitizer, particularly in photochemistry, the specific application of this compound in photoredox catalytic cycles is not described in the available literature. The influence of the methoxy (B1213986) substituents on its photophysical properties, such as its absorption spectrum and excited-state energies, would be a necessary area of investigation to determine its potential in this field.
Ligand Design and Coordination Chemistry for Enhanced Catalytic Activity
The design of ligands is a critical aspect of developing efficient metal-based catalysts. By systematically modifying the steric and electronic properties of ligands, the reactivity, selectivity, and stability of the catalyst can be finely tuned. This often involves the synthesis of novel molecular scaffolds that can coordinate to a metal center and create a specific chemical environment for catalysis.
There are no reports of this compound being used as a foundational scaffold for the design of new ligands for catalytic applications. Its coordination chemistry with various metals has not been a subject of detailed investigation in the context of enhancing catalytic activity.
Mechanistic Elucidation in Complex Catalytic Cycles
Understanding the mechanism of a catalytic reaction is paramount for its optimization and the development of new, more efficient catalysts. This involves identifying all the intermediates and transition states in the catalytic cycle through a combination of experimental techniques (such as spectroscopy and kinetics) and computational modeling.
Given the absence of reported catalytic applications for this compound, there are consequently no mechanistic studies elucidating its role in any complex catalytic cycles.
Asymmetric Catalysis Potential and Stereocontrol
A comprehensive review of scientific literature and chemical databases reveals a notable absence of research focused on the direct application of this compound as a catalyst or chiral ligand in asymmetric catalysis. While the broader field of asymmetric catalysis extensively utilizes chiral molecules to control the stereochemical outcome of reactions, there is no specific information available detailing the potential of this compound in this capacity.
Consequently, there are no documented studies on its ability to induce enantioselectivity or diastereoselectivity in chemical transformations. The potential for this compound to act as a precursor for a chiral ligand or to be incorporated into a larger catalytic system has not been explored in the available literature. Mechanistic studies involving this compound to elucidate stereocontrol are also absent.
Therefore, no data on its performance in asymmetric reactions, such as enantiomeric excess (ee%) or diastereomeric ratios (dr), can be provided. The scientific community has yet to investigate the catalytic utility of this specific compound in the realm of stereoselective synthesis.
Applications in Advanced Materials Science and Polymer Chemistry
Polymerization Initiatives
The utility of benzophenone (B1666685) derivatives in initiating polymerization reactions is well-established. These compounds, upon absorption of ultraviolet (UV) light, can generate radical species that initiate the polymerization of various monomers.
Co-polymerization Strategies and Macromolecular Design
There is a lack of specific studies detailing the use of 3,2'-Dimethoxybenzophenone as a comonomer in co-polymerization strategies. In theory, if functionalized with a polymerizable group, it could be incorporated into a polymer backbone or as a pendant group. The methoxy (B1213986) groups at the 3 and 2' positions could influence the reactivity of such a functionalized monomer and the properties of the resulting copolymer, such as its solubility, thermal stability, and photoreactivity. The specific substitution pattern would be expected to affect the electronic and steric environment of the benzophenone core, thereby influencing the macromolecular design.
Development of Photoactive Polymers and Photoinitiators
Benzophenones are classic examples of Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism. While various substituted benzophenones have been investigated for this purpose, specific research on this compound as a photoinitiator for developing photoactive polymers is not prominent in the available literature. The efficiency of a benzophenone derivative as a photoinitiator is dependent on factors such as its UV absorption characteristics and the quantum yield of intersystem crossing to the triplet state. The methoxy substituents in this compound would alter its absorption spectrum compared to unsubstituted benzophenone, potentially shifting the optimal wavelength for photoinitiation.
Functional Materials Development
The incorporation of specific chemical moieties into materials to impart desired functionalities is a cornerstone of modern materials science. Benzophenone derivatives are often used to introduce photoreactive properties.
Components in Advanced Photochemical Systems
Advanced photochemical systems often rely on molecules that can efficiently absorb light and channel that energy into specific chemical or physical processes. While there is potential for this compound to be a component in such systems, for instance, as a photosensitizer or a photostabilizer, detailed studies are lacking. Its role would be dictated by its photophysical properties, including its absorption and emission spectra, triplet energy, and photochemical stability.
Advanced Composite Materials Engineering
In the field of composite materials, benzophenone derivatives can be used as photo-curable crosslinking agents or as additives to improve the UV stability of the composite matrix. There is no specific data available on the use of this compound in the engineering of advanced composite materials. Its potential utility would depend on its compatibility with the polymer matrix and its efficiency in promoting crosslinking or dissipating UV energy.
Elucidation of Structure-Property Relationships in Material Systems
Understanding the relationship between the chemical structure of a component and the macroscopic properties of a material is crucial for designing new materials with tailored functionalities. For this compound, the specific placement of the two methoxy groups on the aromatic rings would be expected to influence its electronic structure, conformation, and intermolecular interactions. These molecular-level characteristics would, in turn, affect the properties of any polymer or material system in which it is incorporated. For example, the methoxy groups could impact the glass transition temperature, mechanical strength, and photo-oxidative stability of a polymer. However, without specific experimental data, any discussion on the structure-property relationships of materials containing this compound remains speculative.
Advanced Characterization of Material Systems
Spectroscopic Analysis
Spectroscopic techniques are fundamental in confirming the successful incorporation of this compound into a polymer matrix and in understanding the molecular-level interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for verifying the chemical structure of polymers modified with this compound. Characteristic signals corresponding to the aromatic protons and carbons of the benzophenone moiety, as well as the methoxy groups, provide definitive evidence of its presence. Shifts in these signals compared to the pure compound can indicate the nature of its covalent bonding or interaction with the polymer backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the material. The spectrum of a polymer containing this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the benzophenone, typically in the range of 1650-1670 cm⁻¹, and the C-O-C stretching of the methoxy groups.
UV-Visible (UV-Vis) Spectroscopy: Given the benzophenone core, materials incorporating this compound are expected to exhibit significant UV absorption properties. UV-Vis spectroscopy is used to determine the absorption spectrum of the material, which is critical for applications such as UV stabilizers in plastics and coatings. The presence of the dimethoxybenzophenone (B8647296) moiety typically results in strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum.
| Spectroscopic Data for a Hypothetical Polymer System with this compound | |
| Technique | Observed Peaks / Ranges |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, aromatic protons), δ 3.9-3.7 (s, methoxy protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196 (C=O), δ 157-128 (aromatic carbons), δ 56-55 (methoxy carbons) |
| FTIR (thin film, cm⁻¹) | ~2950 (C-H stretch), ~1660 (C=O stretch), ~1250, ~1020 (C-O-C stretch) |
| UV-Vis (in THF, λmax) | ~285 nm, ~330 nm |
Thermal Analysis
Thermal analysis techniques are vital for assessing the stability and performance of materials under varying temperature conditions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing insights into its thermal stability and decomposition profile. The incorporation of aromatic structures like this compound can enhance the thermal stability of a polymer, leading to a higher onset temperature of decomposition.
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of a material, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The addition of this compound can influence these properties, for instance, by increasing the Tg due to the rigidity of the benzophenone unit, which restricts polymer chain mobility.
| Thermal Properties of a Hypothetical Polymer System with this compound | |
| Analysis | Result |
| TGA (N₂ atmosphere, 10 °C/min) | Onset of Decomposition: > 350 °C |
| DSC (10 °C/min) | Glass Transition Temperature (Tg): 150 - 170 °C |
Chromatographic Techniques
Chromatography is essential for determining the molecular weight and purity of polymeric materials.
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers. This is crucial for understanding how the inclusion of this compound affects the polymerization process and the final molecular weight distribution.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques are typically used to analyze the purity of the this compound monomer or to detect any unreacted monomer or small molecule byproducts within the final polymer material.
| Molecular Weight Data for a Hypothetical Polymer System with this compound | |
| Technique | Parameter |
| GPC (THF solvent) | Mn: 45,000 g/mol , Mw: 90,000 g/mol , PDI: 2.0 |
The comprehensive data obtained from these advanced characterization techniques provide a detailed understanding of the material system's properties, enabling its optimization for specific applications in advanced materials science and polymer chemistry.
Advanced Analytical Methodologies in Research Contexts
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For a neutral organic molecule like 3,2'-Dimethoxybenzophenone, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.
High-Performance Liquid Chromatography is a powerful technique for the separation of non-volatile or thermally labile compounds. In the context of this compound and its analogues, reversed-phase HPLC is frequently the method of choice. This approach utilizes a non-polar stationary phase, typically a C18-bonded silica (B1680970), and a polar mobile phase.
Research on structurally similar compounds, such as 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, provides a strong indication of suitable HPLC conditions for this compound. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid such as phosphoric or formic acid to improve peak shape. sielc.com The separation is based on the principle that more non-polar compounds will have a stronger interaction with the stationary phase, leading to longer retention times.
A study on the determination of benzophenone-3 and avobenzone (B1665848) in cosmetic formulations utilized a C18 column with a mobile phase of methanol and water (95:5) adjusted to pH 3.2 with phosphoric acid, pumped at a flow rate of 1 mL/min, with UV detection at 315 nm. researchgate.net Such a method could be adapted for the analysis of this compound, with adjustments to the mobile phase composition to achieve optimal separation from other components in a mixture.
Table 1: Illustrative HPLC Parameters for the Analysis of Benzophenone (B1666685) Derivatives
| Parameter | Value |
| Stationary Phase | C18 (Octadecylsilyl silica gel) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Detector | UV-Vis (e.g., at 315 nm) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
This table presents a generalized set of parameters based on typical methods for benzophenone analysis. Actual conditions would require optimization for the specific sample matrix and analytical goals.
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. This compound, with its relatively low polarity and sufficient volatility, is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a liquid or polymer stationary phase adsorbed onto the surface of an inert solid.
A comprehensive study on the analysis of benzophenone and 17 of its derivatives in packaging materials by GC-MS provides valuable insight. researchgate.net This research details the retention times and characteristic mass spectral ions for a range of benzophenone compounds. researchgate.netresearchgate.net Although this compound is not explicitly listed, the data for other dimethoxy-substituted isomers would allow for the prediction of its chromatographic behavior and mass fragmentation pattern. The use of a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is common for the separation of such compounds.
Table 2: Representative GC-MS Data for Selected Benzophenone Derivatives
| Compound | Retention Time (min) | Characteristic Ions (m/z) |
| Benzophenone (BP) | 10.5 | 182, 105, 77 |
| 4-Methylbenzophenone | 11.2 | 196, 119, 91 |
| 2-Hydroxy-4-methoxybenzophenone | 14.1 | 228, 151, 121 |
| 2,4-Dihydroxybenzophenone | 15.3 | 214, 137, 109 |
Data adapted from a study on benzophenone derivatives. researchgate.net The retention times and characteristic ions for this compound would be expected to be in a similar range, with a molecular ion corresponding to its molecular weight.
Ion Chromatography is a specialized form of liquid chromatography primarily designed for the separation and analysis of ionic species. libretexts.org The stationary phase in IC is typically an ion-exchange resin, which has fixed ionic functional groups on its surface. libretexts.org The mobile phase is an aqueous buffer. Separation is based on the reversible electrostatic interaction between the ionic analytes and the charged stationary phase. libretexts.org
Given that this compound is a neutral, non-ionic organic molecule, it does not possess the necessary charge to interact with the ion-exchange resins used in IC. Therefore, Ion Chromatography is not a suitable or commonly employed technique for the direct analysis of this compound.
Electromigration Techniques for Chemical Analysis
Electromigration techniques utilize an electric field to separate components of a mixture based on their charge and size. These methods are performed in a capillary filled with an electrolyte solution.
Capillary Electrophoresis (CE), in its basic form known as Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio. As this compound is a neutral molecule, it will not migrate in an electric field and therefore cannot be separated from other neutral species by CZE alone. However, modifications to the CE technique can enable the analysis of neutral compounds.
Micellar Electrokinetic Chromatography (MEKC) is a powerful modification of CE that allows for the separation of neutral analytes. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. wikipedia.org The surfactant molecules aggregate to form micelles, which act as a pseudo-stationary phase. wikipedia.org
Neutral analytes, like this compound, partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org This differential partitioning, combined with the electrophoretic mobility of the micelles and the electroosmotic flow of the buffer, leads to the separation of the neutral compounds.
Research has demonstrated the successful separation of various benzophenone derivatives using MEKC. nih.govresearchgate.net The separation and selectivity can be finely tuned by altering the buffer pH, surfactant concentration, and the addition of organic modifiers or mixed micelles. nih.gov For instance, a study on nine benzophenones showed that complete separation could be achieved by carefully choosing the buffer pH and the concentration of SDS micelles or sodium cholate (B1235396) modified mixed micelles. nih.gov
Table 3: Example MEKC Conditions for the Separation of Benzophenones
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d. |
| Buffer | 20 mM Phosphate buffer, pH 7.0 |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |
| Applied Voltage | 20 kV |
| Detection | UV at 254 nm |
This table provides a representative set of conditions for the MEKC analysis of benzophenones, based on published research. nih.govresearchgate.net Specific parameters may be adjusted to optimize the separation of this compound.
Isotachophoresis (ITP)
Isotachophoresis (ITP) is a high-resolution electrophoretic separation technique that has found application in the analysis of a wide array of ionic and ionizable compounds. The principle of ITP is based on the migration of ions in a discontinuous buffer system under the influence of an electric field. In this technique, the sample is introduced between a leading electrolyte, which has a higher mobility than the analytes of interest, and a terminating electrolyte, which has a lower mobility.
When an electric field is applied, the ions separate into distinct, consecutive zones based on their electrophoretic mobilities. All zones migrate at the same speed, hence the name "isotachophoresis" (from Greek iso "equal," tachos "speed"). This results in a concentration of the analyte into a narrow band, making ITP a powerful preconcentration technique.
While direct research on the application of Isotachophoresis for the specific analysis of this compound is not extensively documented in publicly available literature, the technique's proven utility in separating small organic molecules suggests its potential applicability. For this compound to be analyzed by ITP, it would likely require derivatization to introduce a charged moiety, as the native molecule is neutral. The methoxy (B1213986) groups on the benzophenone structure could potentially be targeted for such a derivatization. The high resolving power of ITP could then be advantageous in separating this compound from other structurally similar benzophenone derivatives or matrix components.
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical step in the analytical workflow for the determination of this compound. The choice of extraction methodology is dictated by the sample matrix, the concentration of the analyte, and the subsequent analytical technique. Modern microextraction techniques are favored for their efficiency, reduced solvent consumption, and high enrichment factors.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-phase extraction technique that has gained popularity for the extraction of organic compounds from aqueous samples. The methodology involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analyte. The analyte is thus efficiently extracted into the organic phase. Subsequent centrifugation separates the two phases, and the enriched analyte in the extraction solvent can be collected for analysis.
The selection of the extraction and disperser solvents is paramount for achieving high extraction efficiency. For a compound like this compound, which possesses moderate polarity, a range of extraction solvents could be suitable. The optimization of various parameters, including the type and volume of extraction and disperser solvents, sample pH, and extraction time, is crucial for method development.
While specific studies on this compound are limited, research on other benzophenone derivatives provides valuable insights into potential DLLME methodologies.
Typical Experimental Conditions for DLLME of Benzophenone Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Extraction Solvent | Chlorinated solvents (e.g., chloroform, carbon tetrachloride), Toluene (B28343) | High density for easy phase separation by centrifugation and good solubility for benzophenones. |
| Disperser Solvent | Acetonitrile, Acetone, Methanol | Miscible in both the aqueous sample and the extraction solvent, facilitating the formation of the cloudy solution. |
| Sample pH | Typically neutral or slightly acidic | To ensure the analyte is in its non-ionized form, enhancing its partitioning into the organic phase. |
| Salt Addition (e.g., NaCl) | Often added to increase the ionic strength | Reduces the solubility of the analyte in the aqueous phase (salting-out effect), thereby improving extraction efficiency. |
Advanced Solid-Phase Extraction Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning of an analyte between a solid phase (sorbent) and a liquid phase (sample). Advanced SPE techniques utilize novel sorbent materials and formats to enhance selectivity, recovery, and throughput.
For the extraction of this compound, which is a moderately polar compound, the choice of the SPE sorbent is critical. While traditional silica-based sorbents like C18 can be used, polymeric sorbents often offer superior performance for a wider range of analytes and are less prone to drying out.
Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are particularly well-suited for the extraction of polar and moderately polar compounds like benzophenones from aqueous matrices. These sorbents possess both hydrophilic (e.g., N-vinylpyrrolidone) and lipophilic (e.g., divinylbenzene) functional groups, allowing for the retention of a broad spectrum of compounds. The extraction process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of an organic solvent.
Recent advancements in SPE include the development of novel sorbent chemistries and formats such as magnetic nanoparticles coated with specific functionalities and molecularly imprinted polymers (MIPs) designed for highly selective extraction of a target analyte.
Performance of Different SPE Sorbents for Benzophenone Analysis
| Sorbent Type | Mechanism of Interaction | Advantages for Benzophenone Extraction | Typical Elution Solvents |
|---|---|---|---|
| C18 (Octadecyl-silica) | Hydrophobic (van der Waals) interactions | Effective for less polar benzophenones. | Methanol, Acetonitrile, Ethyl Acetate |
| Polymeric (e.g., HLB, Oasis HLB) | Hydrophobic and hydrophilic interactions | Broad applicability for various benzophenones, high capacity, stable across a wide pH range. | Methanol, Acetonitrile, Dichloromethane |
| Graphitized Carbon Black (GCB) | Adsorption via π-π interactions | Strong retention for planar aromatic compounds. | Mixtures of Dichloromethane and Methanol |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules with desired properties. arxiv.org Generative AI models can explore vast chemical spaces to design novel benzophenone (B1666685) derivatives that are not yet patented or synthesized. nih.gov These computational tools can predict properties such as UV absorption maxima, thermal stability, and biological activity, thus prioritizing the synthesis of the most promising candidates. arxiv.org For a specific isomer like 3,2'-Dimethoxybenzophenone, AI could predict its complete spectroscopic data, solubility, and potential applications, guiding future experimental work.
Exploration of Novel Reaction Pathways and Reagents for Enhanced Selectivity
The synthesis of specific, unsymmetrically substituted benzophenones like the 3,2'- isomer remains a challenge due to issues with regioselectivity in classical methods like Friedel-Crafts acylation. Future research will likely focus on developing novel catalytic systems and reaction pathways that offer greater control over the placement of functional groups. researchgate.net This includes the development of advanced ligands for transition-metal-catalyzed cross-coupling reactions and exploring enzymatic or chemo-enzymatic routes that can provide high selectivity under mild conditions. acs.org
Sustainable Chemistry and Green Synthesis Innovations
There is a strong impetus to develop more environmentally friendly methods for chemical synthesis. For benzophenone derivatives, this involves moving away from hazardous reagents and stoichiometric Lewis acid catalysts. google.com Green chemistry approaches, such as using microwave-assisted organic synthesis to reduce reaction times and energy consumption, are being explored. sc.edu The use of solid acid catalysts, recyclable catalysts, and greener solvents like ionic liquids or water-based systems represents a significant area of future innovation in the production of these compounds. patsnap.com
Development of Multifunctional Materials with Tunable Properties
Benzophenone derivatives are increasingly being investigated as building blocks for advanced functional materials. nih.gov By carefully modifying the substitution pattern on the phenyl rings, researchers can tune the electronic and photophysical properties of the molecule. This has led to the development of benzophenone-based materials for applications in organic electronics, such as OLEDs and electrochromic devices. mdpi.commdpi.com Future work will focus on creating multifunctional materials that combine, for example, UV-shielding capabilities with photo-switching, sensing, or self-healing properties in a single molecular platform. rsc.organu.edu.au
Advanced Characterization Method Development and Instrumentation
The precise characterization of isomers is crucial for understanding their structure-property relationships. Advances in analytical techniques will play a key role in studying compounds like this compound. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) can separate and identify isomers even in complex mixtures. sc.edu Furthermore, developments in solid-state NMR and two-dimensional NMR techniques can provide detailed insights into the molecular conformation and intermolecular interactions in the solid state, which is critical for materials science applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 3,2'-Dimethoxybenzophenone in enantioselective radical reactions?
- Methodological Answer: Cooperative photocatalysis systems, such as Ir(III) complexes paired with this compound (DMBP), have shown high enantioselectivity in synthesizing 1,1-biaryl alkyl derivatives. Key parameters include:
- Catalyst Loading: Adjusting the molar ratio of Ir(III) to DMBP (e.g., 1:2) to balance radical generation and chiral induction.
- Base Selection: Use of mild bases (e.g., KCO) to stabilize intermediates without quenching reactive species .
- Light Source: UV-Vis irradiation (350–400 nm) to activate the benzophenone moiety for hydrogen abstraction .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., methoxy groups at 3,2' positions) and monitor reaction intermediates.
- UV-Vis Spectroscopy: Identify absorption maxima (e.g., ~340 nm for benzophenone derivatives) to assess photostability and electronic transitions.
- Mass Spectrometry (HRMS): Validate molecular weight (CHO; theoretical MW: 258.09) and detect degradation products .
Advanced Research Questions
Q. How do substituent positions (3,2' vs. 4,4') in dimethoxybenzophenones influence photocatalytic efficiency?
- Methodological Answer:
- Electronic Effects: this compound exhibits reduced conjugation compared to 4,4'-isomers, altering excited-state lifetimes and radical stabilization.
- Steric Factors: Ortho-substitution (3,2') may hinder substrate access to the benzophenone carbonyl, reducing reaction rates.
- Experimental Validation: Compare quantum yields and enantiomeric excess (ee) in asymmetric reactions under identical conditions .
Q. What strategies resolve mechanistic contradictions in DMBP-mediated radical reactions?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated substrates to distinguish between hydrogen abstraction (primary KIE) and electron-transfer pathways.
- Transient Absorption Spectroscopy: Track radical intermediates (e.g., benzophenone ketyl radicals) on nanosecond timescales.
- Computational Modeling: DFT studies to map energy barriers for proposed pathways (e.g., single vs. dual catalytic cycles) .
Q. How can computational methods predict the role of this compound in radical cascade reactions?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects on radical diffusion and collision frequencies.
- TD-DFT Calculations: Model excited-state geometries to identify charge-transfer interactions with co-catalysts.
- Machine Learning: Train models on existing benzophenone datasets to predict reaction outcomes (e.g., ee, yield) .
Q. What experimental designs improve the photostability of this compound in prolonged UV exposure?
- Methodological Answer:
- Additive Screening: Introduce antioxidants (e.g., BHT) or triplet quenchers (e.g., β-carotene) to mitigate degradation.
- Microfluidic Reactors: Enhance light penetration and heat dissipation to reduce side reactions .
- Accelerated Aging Tests: Monitor decomposition via HPLC under high-intensity UV lamps (e.g., 365 nm, 100 mW/cm²) .
Data Analysis & Comparative Studies
Q. Why do studies report conflicting enantioselectivity values for DMBP-based systems?
- Methodological Answer:
- Substrate Scope Limitations: Sterically hindered substrates may reduce chiral induction. Use Hansch analysis to correlate ee with substituent bulkiness.
- Solvent Polarity: Polar solvents (e.g., MeCN) stabilize ionic intermediates, while nonpolar solvents favor radical pathways.
- Error Analysis: Apply statistical tools (e.g., Grubbs' test) to identify outliers in reported data .
Q. How does this compound compare to hydroxy-methoxy analogs (e.g., BP3) in UV absorption?
- Methodological Answer:
- Molar Extinction Coefficient (ε): Measure ε at λ (e.g., 340 nm) via Beer-Lambert law. Hydroxy groups (e.g., BP3) increase ε but reduce photostability.
- Photodegradation Pathways: Use LC-MS to identify quinone formation in BP3 vs. stable ketyl radicals in DMBP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
